molecular formula C7H12O2 B7760941 Cyclohexanecarboxylic acid CAS No. 50825-29-1

Cyclohexanecarboxylic acid

Cat. No.: B7760941
CAS No.: 50825-29-1
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is an organic compound with the formula C₇H₁₂O₂. It is the carboxylic acid derivative of cyclohexane and appears as a colorless oil that crystallizes near room temperature . This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Mechanism of Action

Target of Action

Cyclohexanecarboxylic acid (CCA) is a carboxylic acid derivative of cyclohexane . It primarily targets enzymes and proteins involved in biochemical reactions, particularly those associated with the oxidation and aromatization processes .

Mode of Action

CCA interacts with its targets through a series of chemical reactions. The carboxylic acid group in CCA can undergo typical reactions of carboxylic acids, such as conversion to the acid chloride cyclohexanecarbonyl chloride . The mode of action of carboxylic acids generally involves the protonation of the carbonyl group, increasing its electrophilic character, and leading to the formation of a tetrahedral alkoxide intermediate .

Biochemical Pathways

CCA is involved in several biochemical pathways. It can be prepared by the hydrogenation of benzoic acid . It is also a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . Furthermore, CCA can be oxidized to cyclohexene . In microbial degradation, CCA can be converted to para-hydroxybenzoic acid .

Pharmacokinetics

It is known to undergo microbial degradation . It can also convert to Hippuric acid in rat liver extracts in vitro . More research is needed to fully understand the ADME properties of CCA.

Result of Action

The molecular and cellular effects of CCA’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of polyketide-type antibiotics, CCA serves as a starting reagent . In the presence of certain enzymes, CCA can undergo aromatization and convert to Hippuric acid .

Action Environment

The action, efficacy, and stability of CCA can be influenced by various environmental factors. The pH of the environment can also affect the activity of the enzyme systems involved in CCA’s reactions .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride.

Major Products Formed:

    Cyclohexene: Formed through oxidation.

    Cyclohexylmethanol: Formed through reduction.

    Cyclohexanecarbonyl chloride: Formed through substitution.

Scientific Research Applications

Cyclohexanecarboxylic acid has a multitude of applications in scientific research:

Comparison with Similar Compounds

Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

  • Abscisic Acid
  • Buciclic Acid
  • Chlorogenic Acid
  • Chorismic Acid
  • Dicyclomine
  • Quinic Acid
  • Shikimic Acid
  • Tranexamic Acid

Uniqueness: this compound is unique due to its versatile applications in organic synthesis and its role as a precursor to the nylon-6 precursor caprolactam . Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

cyclohexanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
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InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
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Molecular Formula

C7H12O2
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Related CAS

Record name Cyclohexanecarboxylic acid
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DSSTOX Substance ID

DTXSID8059180
Record name Cyclohexanecarboxylic acid
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Molecular Weight

128.17 g/mol
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Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
Record name Cyclohexanecarboxylic acid
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexanecarboxylic acid
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Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Cyclohexanecarboxylic acid
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Density

1.029-1.037
Record name Cyclohexanecarboxylic acid
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Vapor Pressure

0.03 [mmHg]
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CAS No.

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
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Record name CYCLOHEXANECARBOXYLIC ACID
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Record name CYCLOHEXANECARBOXYLIC ACID
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Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

N-(3,5-dimethylphenyl)-4-hydroxyphenylacetamide (3.06 gms, 12 mmol) in THF is treated with 2.4 gms (60 mmol) of NaOH at -20° C. Subsequently 5.889 gms (60 mmol) of cyclohexanone and 4.8 ml (60 mmol) of CHCl3 is added dropwise simultaneously at -20° C. and stirred overnight at room temperature. THF is removed under vacuum and the residue is dissolved in water, followed by acidification with 35% HCl. The precipitated solid is extracted into ether and treated with 6% sodium bicarbonate solution. The aqueous layer on acidification with HCl yields the product 1-[4-(((3,5-dimethylphenyl)amino)carbonyl)methyl)phenoxy]cyclohexanecarboxylic acid (C23H27NO4). The product was purified by repeated extraction into ether and NaHCO3.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.889 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (44.6 mmol) of cyclohexanecarboxaldehyde in n-butyl acetate (45 mL) cooled in a wet-ice bath (ca. 2° C.) was added 5.5 g (44.6 mmol) of 2,6-dimethylpyridine N-oxide (2,6-lutidine N-oxide). To this solution was then added slowly dropwise 24.6 mL (66.9 mmol) of a 23.0 weight percent solution of peracetic acid in ethyl acetate, at a rate slow enough such that the reaction temperature did not exceed 10° C. (ca. 20 min). After the initial exotherm, the temperature returned to 2° C., and the reaction was maintained at this temperature for an additional 4 hours. The cold reaction solution Was then transferred into a separatory funnel, was diluted with n-butyl acetate (50 mL), and was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL). The butyl acetate layer was further washed with two portions of water (50 mL each), and the combined water washes were back-extracted with n-butyl acetate (50 ml). The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each). The combined NaOH solutions were acidified to pH=1 with a 10% aqueous solution of hydrochloric acid. The resulting solution was extracted with two portions of dichloromethane (75 mL each), and the extract was dried over anhydrous Na2SO4. The extract was filtered and concentrated in vacuo to give 6.0 g (99%) of cyclohexanecarboxylic acid, containing small levels of unidentified impurities.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid
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Cyclohexanecarboxylic acid
Reactant of Route 3
Cyclohexanecarboxylic acid
Reactant of Route 4
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Cyclohexanecarboxylic acid
Reactant of Route 5
Cyclohexanecarboxylic acid
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of Cyclohexanecarboxylic acid?

A1: this compound has a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol.

Q2: Is there spectroscopic data available on this compound?

A2: Yes, infrared spectroscopic data has been collected on this compound, particularly examining its aggregational states within thiourea channels. This research explored its dimer structure, similar to that found in liquid or less polar solutions. []

Q3: How does the structure of this compound affect its solubility?

A3: The presence of the carboxylic acid group in this compound influences its solubility. This functional group can form hydrogen bonds with water, increasing its solubility in aqueous media compared to its corresponding hydrocarbon, cyclohexane.

Q4: How does the cyclohexane ring in this compound affect its conformation?

A4: The cyclohexane ring primarily exists in chair conformations, with substituents occupying either equatorial or axial positions. The carboxylic acid group in this compound prefers the equatorial position due to reduced steric interactions. [, , , ]

Q5: How does this compound react with diazodiphenylmethane?

A5: this compound undergoes esterification with diazodiphenylmethane. The reaction rate is influenced by the solvent and the presence of substituents on the cyclohexane ring. In toluene, the reaction is thought to be catalyzed by the acid itself. [, ]

Q6: How does the presence of substituents on the cyclohexane ring affect the reactivity of this compound?

A6: Substituents on the cyclohexane ring, particularly at the 4-position, can influence the reactivity of the carboxylic acid group. Studies with trans-4-substituted cyclohexanecarboxylic acids have shown that electron-withdrawing groups can slightly retard acid-catalyzed esterification in methanol. [] The presence of '1,3-axial hydrogen atom' interactions can also impact reactivity, with three such interactions causing significant retardation. []

Q7: Can this compound be used as a catalyst?

A7: While not a catalyst itself, the presence of this compound can influence catalytic processes. For example, in the heterogeneous nitrosation of this compound with nitrous anhydride, oleum is used as a catalyst, and the reaction is influenced by factors such as temperature, oleum concentration, and reaction time. []

Q8: How is this compound metabolized in bacteria?

A8: Bacteria, like certain Pseudomonas and Corynebacterium species, can degrade this compound via a β-oxidation pathway. This process involves the formation of Coenzyme A intermediates, ultimately leading to the breakdown of the cyclohexane ring. [, , ]

Q9: Can this compound be aromatized by microorganisms?

A9: Yes, Corynebacterium cyclohexanicum can aromatize this compound. This occurs through a pathway involving two desaturase enzymes, ultimately converting the compound to 4-hydroxybenzoic acid. [, ]

Q10: How is this compound metabolized in mammals?

A10: In mammals, such as rats, this compound is primarily metabolized in the liver. It undergoes oxidation and conjugation reactions, forming metabolites like hippuric acid and glucuronide conjugates, which are excreted in bile and urine. [, ]

Q11: Are there any pharmaceutical applications of this compound derivatives?

A11: Yes, this compound derivatives have been investigated for their antiplasmin activity. Studies have explored the structure-activity relationships of various derivatives, particularly those with amino and carboxyl substituents, to understand their impact on potency. [, ]

Q12: Have any this compound derivatives been developed into drugs?

A12: Yes, a this compound derivative, idrapril, has been developed as an ACE inhibitor. Its structural and conformational properties, including the presence of cis and trans isomers and intramolecular hydrogen bonding, have been studied using NMR and molecular mechanics calculations. []

Q13: Are there this compound derivatives with potential for treating metabolic disorders?

A13: Research has identified a novel series of DGAT1 inhibitors containing a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. These compounds show promise in reducing lipid excursion and food intake in animal models, suggesting potential applications in treating metabolic disorders. []

Q14: What are the applications of this compound in materials science?

A14: this compound derivatives, particularly its esters, are used as eco-friendly plasticizers in polymer materials, including PVC. These plasticizers offer improved properties such as low volatility, resistance to extraction, flexibility, and wear resistance. []

Q15: How can this compound be used to study wettability alteration in oil recovery?

A15: this compound and its derivatives can be used as wettability alteration agents in enhanced oil recovery. Studies have investigated the impact of different chain lengths on spontaneous imbibition and oil recovery in carbonate cores. []

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